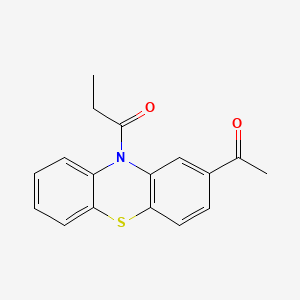

2-Acetyl-10-propionyl-10H-phenothiazine

Description

Historical Trajectory and Evolution of Phenothiazine (B1677639) Research

The story of phenothiazine begins with its synthesis in 1883. Initially, its applications were in the dye industry, with methylene (B1212753) blue, a phenothiazine derivative, being a notable example. However, the therapeutic potential of this chemical class was not fully realized until the mid-20th century with the discovery of promethazine's antihistaminic properties and, most notably, the synthesis of chlorpromazine (B137089) in 1951. researchgate.net Chlorpromazine revolutionized the treatment of psychiatric disorders, marking the dawn of modern psychopharmacology. This breakthrough spurred extensive research into phenothiazine derivatives, leading to the development of a wide array of drugs with diverse therapeutic applications, including antipsychotic, antiemetic, and antihistaminic agents. nih.govslideshare.net

The Phenothiazine Core as a Privileged Chemical Scaffold in Contemporary Research

The phenothiazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the development of various therapeutic agents. researchgate.net The unique, butterfly-like conformation of the phenothiazine ring system and its electron-rich nature allow for a multitude of chemical modifications, leading to compounds with a broad spectrum of biological activities. researchgate.net Contemporary research continues to explore the potential of phenothiazine derivatives in areas beyond their traditional use, including oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.govresearchgate.net

Significance of Acyl Substitution in Phenothiazine Chemical Space

The introduction of acyl groups onto the phenothiazine scaffold is a key strategy for modulating its physicochemical and biological properties. Acylation can occur at two primary positions: the nitrogen atom at position 10 (N-acylation) and various positions on the aromatic rings, with the C-2 position being particularly significant.

N-acylation involves the attachment of an acyl group to the nitrogen atom of the phenothiazine ring. This modification significantly influences the molecule's electronic and conformational properties. The traditional method for N-acylation involves reacting phenothiazine with an acyl chloride or an acid anhydride (B1165640). conicet.gov.argoogle.com This reaction is a form of nucleophilic acyl substitution. The nitrogen atom of the phenothiazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The presence of an N-acyl group generally alters the planarity of the tricyclic system and can impact the compound's interaction with biological targets. Research has shown that N-acyl phenothiazine derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. researchgate.netconicet.gov.ar

Table 1: Common N-Acylating Agents in Phenothiazine Chemistry

| Acylating Agent | Resulting N-Substituent | Reference |

|---|---|---|

| Acetic Anhydride | Acetyl | google.com |

| Propionyl Chloride | Propionyl | conicet.gov.ar |

Functionalization at the C-2 position of the phenothiazine ring is a critical determinant of the pharmacological activity of many derivatives, particularly the antipsychotic agents. The introduction of an electron-withdrawing group, such as a halogen or an acetyl group, at this position has been shown to enhance potency. slideshare.netnih.gov

The primary method for introducing an acyl group at the C-2 position is the Friedel-Crafts acylation. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. For phenothiazines, the substitution pattern is influenced by the nature of the substituent at the N-10 position. An N-acyl group directs acylation to the C-2 position. researchgate.net

The presence of an acetyl group at the C-2 position not only influences the electronic properties of the aromatic ring but also provides a reactive handle for further synthetic modifications, allowing for the creation of more complex derivatives. researchgate.net

Table 2: Key Aspects of C-2 Position Functionalization

| Functionalization Method | Common Reagents | Impact on Activity | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Enhances antipsychotic potency | nih.govresearchgate.net |

Academic Research Rationale for Investigating 2-Acetyl-10-propionyl-10H-phenothiazine

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of phenothiazine chemistry and medicinal chemistry. The synthesis and study of this di-acylated derivative would be a logical step in the systematic exploration of the phenothiazine chemical space.

The primary academic interest in a molecule like this compound would likely stem from the desire to understand the combined effects of N-10 and C-2 acylation. The propionyl group at the N-10 position and the acetyl group at the C-2 position would create a unique electronic and steric profile. Researchers would be interested in how this specific combination of functional groups influences the compound's conformation, receptor binding affinity, and potential therapeutic properties.

The investigation would likely aim to answer questions regarding the structure-activity relationship (SAR) of di-acylated phenothiazines. For instance, how does the interplay between the N-propionyl and C-2 acetyl groups affect its potential as an antipsychotic, anticancer, or antimicrobial agent compared to mono-substituted analogs? The synthesis of such a compound would serve as a probe to map the chemical space and to generate novel derivatives with potentially enhanced or novel biological activities. The acetyl group at the C-2 position also offers a site for further chemical elaboration to create a library of related compounds for biological screening. researchgate.net

Structure

3D Structure

Properties

CAS No. |

93316-16-6 |

|---|---|

Molecular Formula |

C17H15NO2S |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-(2-acetylphenothiazin-10-yl)propan-1-one |

InChI |

InChI=1S/C17H15NO2S/c1-3-17(20)18-13-6-4-5-7-15(13)21-16-9-8-12(11(2)19)10-14(16)18/h4-10H,3H2,1-2H3 |

InChI Key |

XMNZNKBUXUDDDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of 2 Acetyl 10 Propionyl 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of 2-Acetyl-10-propionyl-10H-phenothiazine can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenothiazine (B1677639) core and the aliphatic protons of the acetyl and propionyl substituents.

The phenothiazine core contains seven aromatic protons. The acetyl group at the C-2 position and the propionyl group at the N-10 position break the molecule's symmetry, making all seven aromatic protons chemically non-equivalent. Their signals are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the acetyl-substituted ring (H-1, H-3, H-4) will be influenced by the electron-withdrawing nature of the carbonyl group, leading to a downfield shift compared to the protons on the unsubstituted ring (H-6, H-7, H-8, H-9).

The aliphatic protons of the two acyl groups will appear in the upfield region. The methyl protons of the C-2 acetyl group (-COCH₃) are anticipated to resonate as a sharp singlet around δ 2.5-2.7 ppm. The N-10 propionyl group (-COCH₂CH₃) will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons around δ 2.8-3.1 ppm and a triplet for the terminal methyl (-CH₃) protons around δ 1.1-1.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propionyl -CH₃ | 1.1 – 1.3 | Triplet |

| Acetyl -CH₃ | 2.5 – 2.7 | Singlet |

| Propionyl -CH₂- | 2.8 – 3.1 | Quartet |

| Aromatic H's | 7.0 – 8.5 | Multiplets |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound is expected to show 17 distinct signals, corresponding to each unique carbon atom.

The two carbonyl carbons are the most downfield, with the acetyl carbonyl (C=O) expected around δ 195-200 ppm and the propionyl amide-like carbonyl expected at a slightly higher field, around δ 170-175 ppm. The twelve aromatic carbons of the phenothiazine rings will resonate in the δ 115-150 ppm region. The carbons directly attached to the nitrogen and sulfur heteroatoms (C-4a, C-5a, C-9a, C-10a) and the acetyl-substituted carbon (C-2) will have characteristic shifts within this range.

In the upfield region, the aliphatic carbons of the acyl groups will be observed. The acetyl methyl carbon is expected around δ 25-30 ppm. For the propionyl group, the methylene carbon should appear around δ 30-35 ppm, while the terminal methyl carbon will be the most upfield signal, typically around δ 8-12 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Propionyl -CH₃ | 8 – 12 |

| Acetyl -CH₃ | 25 – 30 |

| Propionyl -CH₂- | 30 – 35 |

| Aromatic C's | 115 – 150 |

| Propionyl C=O | 170 – 175 |

| Acetyl C=O | 195 – 200 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. researchgate.net It would be used to trace the connectivity between adjacent aromatic protons on each ring, helping to assign their specific positions. For example, a cross-peak between the signals for H-3 and H-4 would confirm their adjacency. It would also show a clear correlation between the methylene and methyl protons of the propionyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the singlet at δ ~2.6 ppm in the ¹H spectrum would correlate with the carbon signal at δ ~28 ppm, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.net This is crucial for piecing together the molecular fragments. Key expected correlations would include:

A cross-peak from the acetyl methyl protons to the acetyl carbonyl carbon and the C-2 aromatic carbon.

Correlations from the propionyl methylene protons to the propionyl carbonyl carbon and the C-10a and C-4a carbons of the phenothiazine ring.

Correlations from aromatic protons (e.g., H-1 and H-3) to the C-2 carbon, confirming the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.org NOESY data can provide insights into the three-dimensional conformation of the molecule. For example, correlations between the propionyl methylene protons and the H-4 and H-6 protons would indicate the spatial orientation of the N-acyl group relative to the heterocyclic core.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorptions of its two distinct carbonyl groups and the characteristic vibrations of the aromatic heterocyclic system. clockss.org

The presence of two different carbonyl environments gives rise to two distinct C=O stretching absorption bands.

Acetyl Group (Aryl Ketone): The C-2 acetyl group is an aryl ketone. Its C=O stretching vibration is expected to produce a strong, sharp absorption band in the region of 1680-1700 cm⁻¹ .

Propionyl Group (Tertiary Amide): The N-10 propionyl group has the character of a tertiary amide. Due to resonance with the nitrogen lone pair, the C=O bond is slightly weaker, and its stretching frequency is lower than that of a typical ketone. A strong absorption band for this group is expected in the 1650-1680 cm⁻¹ range. The N-acylation is known to shift the carbonyl peak to a higher frequency region compared to other amides. zenodo.org

The phenothiazine ring system itself has a rich vibrational fingerprint. clockss.org Key absorption bands include:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching of the sp² C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Absorptions corresponding to the sp³ C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹ , which are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) rings.

C-N and C-S Stretching: Vibrations involving the carbon-nitrogen and carbon-sulfur bonds of the central thiazine (B8601807) ring typically occur in the fingerprint region (1200-1400 cm⁻¹ ).

C-H Out-of-Plane Bending: Strong absorption bands in the 750-900 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. The specific pattern of these bands can help confirm the 1,2,4-trisubstitution on one ring and the ortho-disubstitution pattern on the other. clockss.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration |

| 3050 – 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850 – 2980 | Medium-Weak | Aliphatic C-H Stretch |

| 1680 – 1700 | Strong | Acetyl C=O Stretch |

| 1650 – 1680 | Strong | Propionyl C=O Stretch |

| 1450 – 1600 | Medium-Strong | Aromatic C=C Stretch |

| 1200 – 1400 | Medium | C-N and C-S Stretch |

| 750 – 900 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed experimental data from mass spectrometry, a critical technique for determining molecular weight and understanding a compound's fragmentation, is not available for this compound in published literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published studies providing high-resolution mass spectrometry (HRMS) data for this compound. HRMS is essential for determining the exact mass of a molecule with high precision, which in turn confirms its elemental composition. While the theoretical exact mass can be calculated, experimental verification is a cornerstone of chemical characterization.

Fragmentation Pathways Associated with Acyl Substituents

An analysis of the fragmentation pathways of this compound, particularly those associated with the acetyl and propionyl groups, cannot be conducted without experimental mass spectrometry data (e.g., MS/MS spectra). Such data would provide insight into the stability of the molecule and the relative lability of its functional groups under ionization conditions.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Without this data, a detailed discussion of its structural parameters is not possible.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific bond lengths, bond angles, and dihedral angles for this compound have not been experimentally determined and reported. This information is fundamental to understanding the molecule's geometry and electronic structure.

Conformational Preferences and Ring Pucker Analysis of the Phenothiazine Core

The conformation of the central phenothiazine ring system, including its characteristic folding or "puckering," is a key structural feature. While phenothiazine derivatives are known to adopt a butterfly-like conformation, the specific dihedral angle between the benzene rings for this particular compound is unknown without crystallographic data.

Intermolecular Interactions in the Crystalline State

The nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, dictates how molecules are arranged in a crystal lattice. An analysis of these crucial interactions for this compound is precluded by the absence of a solved crystal structure.

Advanced Computational and Theoretical Investigations of 2 Acetyl 10 Propionyl 10h Phenothiazine

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic structure of molecules like 2-Acetyl-10-propionyl-10H-phenothiazine. These approaches, varying in their level of theory and computational cost, allow for the detailed calculation of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like phenothiazine (B1677639) derivatives. nih.gov DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, by finding the minimum energy structure on the potential energy surface.

In a computational study of the related compound 10-Acetyl-10H-phenothiazine 5-oxide (APTZ), DFT calculations were used to achieve a full geometry optimization. scispace.comresearchgate.net For this compound, similar calculations would reveal the precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its steric and electronic environment. The energetics of the molecule, including its total energy, heat of formation, and vibrational frequencies, can also be reliably calculated.

Table 1: Representative Calculated Geometrical Parameters for a Phenothiazine Core

| Parameter | Typical Calculated Value |

| C-S Bond Length | 1.77 Å |

| C-N Bond Length | 1.41 Å |

| Butterfly Angle | 140-160° |

| C=O Bond Length (Acetyl) | 1.23 Å |

| N-C=O Bond Angle (Propionyl) | 118° |

Note: These are typical values for phenothiazine derivatives and the actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netrsc.org TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and other excited-state properties. researchgate.net

By applying TD-DFT, one can predict the absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net These calculations can elucidate the nature of the electronic transitions, for instance, whether they are localized on the phenothiazine core or involve charge transfer between the donor (phenothiazine) and acceptor (acetyl group) moieties. For phenothiazine derivatives, the lower energy transitions are typically π-π* in nature, localized on the conjugated system of the phenothiazine rings. The presence of the acetyl and propionyl groups can introduce new transitions or shift the existing ones.

In the study of APTZ, TD-DFT calculations were performed to determine the electronic transitions, with the lowest energy dipole transition calculated to be around 278 nm. researchgate.net Similar calculations for this compound would be crucial for understanding its photophysical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. scispace.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital with the highest energy that is occupied by electrons. Its energy level is related to the ionization potential of the molecule, which is the energy required to remove an electron. A higher HOMO energy indicates that the molecule is a better electron donor. scispace.com

For phenothiazine derivatives, the HOMO is typically a π-orbital delocalized over the electron-rich phenothiazine ring system, including the sulfur and nitrogen atoms. The presence of electron-donating or electron-withdrawing substituents can significantly affect the energy and distribution of the HOMO. In this compound, the acetyl group at the 2-position, being an electron-withdrawing group, is expected to lower the HOMO energy level compared to unsubstituted phenothiazine, making the molecule less susceptible to oxidation.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the orbital with the lowest energy that is unoccupied by electrons. Its energy level is related to the electron affinity of the molecule, which is the energy released when an electron is added. A lower LUMO energy indicates that the molecule is a better electron acceptor. scispace.com

In phenothiazine derivatives, the LUMO is typically a π*-antibonding orbital, also delocalized over the aromatic rings. The electron-withdrawing acetyl group in this compound is expected to significantly lower the LUMO energy, increasing the electron affinity of the molecule. The propionyl group at the 10-position will also influence the LUMO energy, though likely to a lesser extent than the ring substituent.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. ajchem-a.com For this compound, the presence of the electron-withdrawing acetyl group is expected to reduce the HOMO-LUMO gap compared to the parent phenothiazine.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenothiazine Derivative

| Molecular Orbital | Typical Calculated Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are representative values for substituted phenothiazines and the actual values for this compound would require specific calculations.

HOMO-LUMO Energy Gap and its Implications for Reactivity and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides valuable information about the molecule's stability and its tendency to participate in chemical reactions.

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to determine the energies of the HOMO and LUMO of this compound. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This can influence the molecule's ability to act as an electron donor or acceptor in various chemical processes. For phenothiazine derivatives, the HOMO is often localized on the electron-rich phenothiazine ring system, while the LUMO may be distributed over the entire molecule, including the acetyl and propionyl substituents. The precise distribution of these orbitals would dictate the sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies and Related Properties of this compound

| Parameter | Hypothetical Value | Implication |

|---|---|---|

| HOMO Energy | -5.5 eV | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates moderate reactivity and stability. |

| Ionization Potential (I) | 5.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 1.85 eV | Resistance to change in electron distribution. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and propionyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic rings of the phenothiazine core would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. Regions of positive potential might be found around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, including drug-receptor binding. deeporigin.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental characterization.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard tool for the prediction of nuclear magnetic resonance (NMR) chemical shifts. acs.orgnih.govacs.org By calculating the magnetic shielding tensors of the nuclei in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These theoretical predictions, when compared with experimental data, can help in the definitive assignment of signals and confirm the molecular structure. For this compound, DFT calculations would provide predicted chemical shifts for all the hydrogen and carbon atoms in the molecule, taking into account the electronic effects of the acetyl and propionyl groups on the phenothiazine core.

IR Frequencies: Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum, can be calculated using DFT. researchgate.net These calculations can predict the positions and intensities of the characteristic vibrational modes, such as the C=O stretching frequencies of the acetyl and propionyl groups, and the various vibrations associated with the phenothiazine ring system. This theoretical spectrum can be a valuable aid in interpreting the experimental IR spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (δ) | 7.0-8.0 ppm | Aromatic protons |

| ¹H NMR Chemical Shift (δ) | 2.5 ppm | Acetyl methyl protons |

| ¹H NMR Chemical Shift (δ) | 2.8 ppm (q), 1.2 ppm (t) | Propionyl ethyl protons |

| ¹³C NMR Chemical Shift (δ) | 195 ppm | Acetyl carbonyl carbon |

| ¹³C NMR Chemical Shift (δ) | 170 ppm | Propionyl carbonyl carbon |

| IR Frequency (ν) | ~1680 cm⁻¹ | Acetyl C=O stretch |

Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. iaanalysis.commdpi.com By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into its conformational flexibility, preferred shapes, and how it interacts with its environment. frontiersin.org

For this compound, MD simulations could be used to explore its conformational landscape. The phenothiazine ring itself is not planar and can adopt a folded "butterfly" conformation. The orientation of the acetyl and propionyl groups can also vary. MD simulations would reveal the most stable conformations of the molecule and the energy barriers between them. This information is critical for understanding how the molecule might fit into a biological receptor site. nih.gov

In Silico Mechanistic Studies of Interactions with Biological Targets

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the interactions between a small molecule and a biological target, such as a protein or enzyme. nih.govijsdr.org These computational approaches are a cornerstone of modern drug discovery. biotech-asia.orgyoutube.com

Given the pharmacological importance of phenothiazine derivatives, it is plausible that this compound could have biological activity. To investigate this, molecular docking studies could be performed to predict how the molecule might bind to the active site of a relevant protein target. nih.gov These studies would identify the most likely binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to gain a more dynamic understanding of the interaction. nih.gov These simulations can reveal how the protein and the ligand adapt to each other upon binding and can be used to calculate the binding free energy, providing a more quantitative measure of the binding affinity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chlorpromazine (B137089) |

| Thioridazine |

Structure Activity Relationship Sar Studies of 2 Acetyl 10 Propionyl 10h Phenothiazine in Comparison to Analogues

Impact of N-10 Propionyl Substitution on Biological Activity Modulation

The substitution at the N-10 position of the phenothiazine (B1677639) ring is a critical determinant of the molecule's biological activity. While much of the classical SAR literature on phenothiazines focuses on alkylamine side chains, which are crucial for neuroleptic activity, the introduction of an acyl group, such as a propionyl moiety, significantly alters the compound's properties and potential therapeutic applications.

Role of Acyl Chain Length and Branching in Phenothiazine Derivatives

The length and branching of the acyl chain at the N-10 position can influence the lipophilicity, steric profile, and metabolic stability of phenothiazine derivatives, thereby modulating their biological effects. While specific studies directly comparing a homologous series of N-acyl phenothiazines are limited, general principles of medicinal chemistry suggest that increasing the acyl chain length from acetyl to propionyl would slightly increase the molecule's lipophilicity. This could, in turn, affect its ability to cross biological membranes and interact with target proteins.

For instance, studies on other classes of compounds have shown that altering acyl chain length can have a significant impact on activity. While not phenothiazines, a comparison of N-acetyl and N-propionyl derivatives of phenolic thioether amines in melanoma cells indicated differential cytotoxicity, suggesting that even a small change in the acyl chain can influence biological outcomes. nih.gov In the context of phenothiazines, the propionyl group, being larger than an acetyl group, may also introduce steric hindrance that could either enhance or diminish binding to a particular biological target compared to its N-acetyl counterpart.

Comparison with other N-Acylated Phenothiazines

N-acylation of the phenothiazine nitrogen is a known strategy to modify the biological activity of the parent scaffold. Various N-acyl phenothiazines have been synthesized and evaluated for a range of activities, including antimicrobial and cytotoxic effects. For example, a series of N-acylphenothiazines were shown to possess higher cytotoxic activity against human leukemic and squamous carcinoma cell lines than the unsubstituted phenothiazine. scispace.com

In a study on the antifungal activity of substituted phenothiazines, N-acyl derivatives were synthesized and evaluated. conicet.gov.ar While this study focused on derivatives like 10-(chloroacetyl)-10H-phenothiazine, it highlights the exploration of N-acyl substitutions to develop novel therapeutic agents. The specific biological profile of the N-propionyl group in comparison to other N-acyl moieties, such as N-acetyl or longer-chain acyl groups, would depend on the specific biological target and assay system. The introduction of a carbonyl group at the N-10 position generally moves the pharmacological profile away from the typical neuroleptic activities associated with N-alkylamine derivatives and towards other potential applications.

Influence of C-2 Acetyl Substitution on Biological Activity Modulation

Substitution at the C-2 position of the phenothiazine ring is a well-established strategy for modulating pharmacological activity, particularly for antipsychotic agents. The introduction of an electron-withdrawing group at this position is a key feature for potent neuroleptic activity.

Electronic Effects of the Acetyl Group at C-2

The acetyl group (-COCH3) is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. When attached to the C-2 position of the phenothiazine ring, it decreases the electron density of the aromatic system. This electronic modification is believed to be crucial for the interaction of phenothiazines with dopamine (B1211576) receptors, a key target for their antipsychotic effects. The electron-withdrawing nature of the C-2 substituent influences the conformation of the side chain at the N-10 position, which is critical for receptor binding.

Comparison with other C-2 Substituted Phenothiazines (e.g., -Cl, -CF3, -SO2NR2)

The nature of the electron-withdrawing group at the C-2 position significantly impacts the potency of phenothiazine derivatives. A generally accepted order of potency for antipsychotic activity based on the C-2 substituent is: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This indicates that while the acetyl group in 2-Acetyl-10-propionyl-10H-phenothiazine contributes to activity, it is generally less potent in eliciting antipsychotic effects compared to a trifluoromethyl (-CF3) or a sulfonamide (-SO2NR2) group at the same position.

The table below provides a qualitative comparison of the relative potencies of different C-2 substituents in phenothiazine derivatives for antipsychotic activity.

| C-2 Substituent | Relative Potency for Antipsychotic Activity | Electronic Effect |

|---|---|---|

| -SO2NR2 | Highest | Strongly Electron-Withdrawing |

| -CF3 | High | Strongly Electron-Withdrawing |

| -CO-CH3 | Moderate | Electron-Withdrawing |

| -Cl | Lower | Electron-Withdrawing |

Synergistic and Antagonistic Effects of Dual Acyl Substitutions

Currently, there is a lack of specific research in publicly available scientific literature detailing the synergistic or antagonistic effects of the combined 2-acetyl and 10-propionyl substitutions on the biological activity of the phenothiazine scaffold. The interplay between these two acyl groups is likely complex.

The N-10 propionyl group, by its nature, removes the basic nitrogen atom in the side chain that is characteristic of neuroleptic phenothiazines. This fundamentally alters the molecule's ability to interact with dopamine receptors in the same manner as classical antipsychotics. Therefore, it is plausible that the N-10 propionyl group antagonizes the potential neuroleptic activity that might be conferred by the C-2 acetyl group.

Physicochemical Descriptors and Their Correlation with Activity (e.g., Lipophilicity, Electronic Parameters)

The biological activity of phenothiazine derivatives is intrinsically linked to their physicochemical properties. Parameters such as lipophilicity and various electronic descriptors are pivotal in defining their pharmacokinetic and pharmacodynamic profiles, including their ability to cross biological membranes and interact with target receptors. mdpi.comnih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a molecule's ability to permeate cell membranes. mdpi.com For phenothiazine derivatives to be effective, they must possess a favorable balance of hydrophilic and lipophilic characteristics to navigate the physiological environment. nih.govnih.gov The lipophilicity of these compounds can be determined experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC) or computationally through various algorithms. nih.govmdpi.com

Electronic parameters also play a significant role in the structure-activity relationship of phenothiazine compounds. The distribution of electrons within the molecule, influenced by substituents on the phenothiazine ring, affects its interaction with biological targets. Electron-withdrawing groups, such as the acetyl group at the 2-position of this compound, are known to increase the antipsychotic activity in many phenothiazine series. slideshare.netcutm.ac.in This is because such groups can influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with receptors. slideshare.net

The table below presents a comparison of key physicochemical descriptors for this compound and a related analogue, 2-Propionylphenothiazine. These descriptors are crucial for understanding their potential biological activity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 (Lipophilicity) | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | C17H15NO2S | 297.4 | 3.1 | 62.7 |

| 2-Propionylphenothiazine | C15H13NOS | 255.3 | 4.3 | 54.4 |

Data for this compound sourced from PubChem CID 3022128. nih.gov Data for 2-Propionylphenothiazine sourced from PubChem CID 66705. nih.gov

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational methods, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for elucidating the SAR of phenothiazine derivatives. nih.gov These approaches allow for the prediction of biological activity and the rational design of new, more potent analogues. nih.govptfarm.pl

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl For phenothiazine derivatives, QSAR models have been developed to correlate various molecular descriptors with their antipsychotic, anticancer, and anti-prion activities. ptfarm.plnih.gov These models often identify key descriptors that are essential for activity. For example, a study on antipsychotic phenothiazines revealed that the energy of the Lowest Unoccupied Molecular Orbital (LUMO), logP, binding energy to the dopamine receptor, polar surface area (PSA), molecular weight, and volume were crucial descriptors for predicting activity.

Computational techniques such as molecular docking are employed to simulate the binding of phenothiazine derivatives to their biological targets, such as the acetylcholinesterase enzyme in the context of Alzheimer's disease. nih.gov These simulations can predict the binding affinity and identify key interactions, such as hydrophobic interactions and hydrogen bonds, that are critical for inhibitory activity. nih.gov For instance, docking studies on novel phenothiazine analogues have shown that their binding affinity, represented by Glide scores, can surpass that of standard drugs, indicating their potential as potent inhibitors. nih.gov

Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction. nih.gov The insights gained from these computational models are instrumental in the rational design of new phenothiazine derivatives with improved therapeutic profiles. ptfarm.plnih.gov By understanding which structural modifications are likely to enhance activity, researchers can focus their synthetic efforts on the most promising candidates.

The table below summarizes key molecular descriptors that have been identified as important in QSAR models for various activities of phenothiazine analogues.

| Activity | Important Descriptors | Influence on Activity |

|---|---|---|

| Antipsychotic | E(LUMO), logP, Binding Energy, PSA, Molecular Weight, Volume | Correlation with clinical efficacy. |

| Anti-Alzheimer's (AChE Inhibition) | Glide Score, Hydrophobic Interactions, Hydrogen Bonds | Higher scores and specific interactions indicate better inhibitory potential. nih.gov |

| Pro-apoptotic (Anticancer) | Various 2D descriptors | Used to generate statistically significant models for predicting pro-apoptotic effects. ptfarm.pl |

Mechanistic Pharmacology of 2 Acetyl 10 Propionyl 10h Phenothiazine: Pre Clinical Investigations

In Vitro Mechanistic Studies of Antimicrobial Activity

Phenothiazine (B1677639) derivatives have long been recognized for their broad-spectrum antimicrobial properties. wikipedia.org Their mechanisms of action are multifaceted, often involving the disruption of fundamental bacterial processes and defense mechanisms. These compounds are of particular interest for their potential to combat drug-resistant pathogens. mdpi.com

Inhibition of Bacterial Efflux Pumps (e.g., P-glycoprotein)

A primary mechanism contributing to multidrug resistance (MDR) in bacteria is the overexpression of efflux pumps, which are transmembrane proteins that actively extrude antibiotics from the cell, preventing them from reaching their intracellular targets. nih.govnih.gov Phenothiazines have been identified as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics. mdpi.comnih.gov

The inhibitory action of phenothiazines on bacterial efflux pumps is thought to be multifactorial. nih.gov Studies on various phenothiazine derivatives demonstrate that they can act as competitive inhibitors, likely by interacting with the pump's substrate-binding sites. nih.govmdpi.com Furthermore, these compounds can disrupt the proton motive force (PMF) that powers many efflux pumps in Gram-positive bacteria like Staphylococcus aureus. This is achieved by reducing the transmembrane potential, thereby diminishing the energy available for drug extrusion. nih.gov By inhibiting these pumps, phenothiazines increase the intracellular concentration of antibiotics, re-sensitizing resistant bacteria to treatment. nih.gov This synergistic effect has been observed when phenothiazines are combined with antibiotics like fluoroquinolones and macrolides. nih.govmdpi.com

Phenothiazines have also been shown to inhibit eukaryotic MDR efflux pumps such as P-glycoprotein, which is a key factor in the drug resistance of some tumors. nih.gov

Table 1: Observed Effects of Phenothiazine Derivatives on Bacterial Efflux Pumps

| Phenothiazine Derivative | Target Organism/Pump | Observed Effect | Reference(s) |

|---|---|---|---|

| Chlorpromazine (B137089) | Staphylococcus aureus (NorA pump) | Inhibition of ethidium (B1194527) bromide efflux, synergistic effect with antibiotics. | nih.gov |

| Thioridazine | Staphylococcus aureus | Reversal of resistance to beta-lactam antibiotics. | wikipedia.org |

| Fluphenazine | Staphylococcus aureus | Additive or synergistic interactions with common MDR efflux pump substrates. | nih.gov |

This table is illustrative of the phenothiazine class and not specific to 2-Acetyl-10-propionyl-10H-phenothiazine.

Investigations into Membrane Permeability and Integrity Disruption in Microorganisms

The cell membrane is a critical barrier that maintains cellular homeostasis, and its disruption is a key mechanism of antimicrobial action. nih.gov The hydrophobic nature of the phenothiazine scaffold allows these molecules to intercalate into the lipid bilayer of microbial cell membranes. This insertion can alter membrane fluidity and disrupt its structural integrity. evitachem.com

This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids. nih.gov The loss of these vital components and the dissipation of ion gradients across the membrane ultimately lead to metabolic arrest and cell death. The ability to permeabilize the cell membrane is a crucial aspect of the direct bactericidal activity of phenothiazines, independent of their efflux pump inhibition properties. mdpi.com

Interference with Microbial Replication and Essential Cellular Processes

Beyond their effects on efflux pumps and membranes, phenothiazine derivatives may interfere with other essential microbial processes. One proposed mechanism for a related isomer involves the intercalation of the planar phenothiazine ring system into bacterial DNA. evitachem.com This action could physically block the DNA replication and transcription machinery, thereby inhibiting protein synthesis and preventing cell division, ultimately leading to bacterial death. Further research is required to confirm this mechanism across a wider range of phenothiazine derivatives.

In Vitro Mechanistic Studies of Antitumor Activity

The phenothiazine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its potential in developing anticancer agents. researchgate.netnih.gov Derivatives have shown efficacy against various cancer cell lines, including those resistant to standard chemotherapies. researchgate.netnih.gov The antitumor activity is linked to the induction of programmed cell death and the modulation of key signaling pathways that govern cell survival and proliferation. mdpi.com

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis, Necrosis) in Cancer Cell Lines

Phenothiazines can trigger cancer cell death through multiple regulated pathways, including apoptosis, necroptosis, and necrosis.

Apoptosis: This is a primary form of programmed cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govwikipedia.org Phenothiazine derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway. mdpi.com This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3) that execute the cell death program. wikipedia.orgmdpi.com Signs of apoptosis, such as cell fragmentation and "blebbing," have been observed in cancer cells treated with phenothiazine-related compounds. mdpi.com

Necroptosis and Necrosis: While apoptosis is a non-inflammatory process, necrosis and necroptosis are forms of cell death that involve cell swelling and rupture, leading to inflammation. Necroptosis is a programmed form of necrosis. Studies have shown that certain phenothiazines can induce these lytic forms of cell death in cancer cell lines, which may be beneficial for stimulating an anti-tumor immune response. nih.gov

Table 2: Programmed Cell Death Induction by Phenothiazine Derivatives in Cancer Cells

| Phenothiazine Derivative | Cancer Cell Line | Induced Pathway | Reference(s) |

|---|---|---|---|

| Trifluoperazine | Breast Cancer | Apoptosis, G0/G1 cell cycle arrest | researchgate.net |

| Thioridazine | Various | ROS-mediated cell death | mdpi.com |

| Chlorpromazine | Various | Alteration of ROS production | mdpi.com |

This table is illustrative of the phenothiazine class and not specific to this compound.

Modulation of Key Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR, MAPK/ERK)

The survival and proliferation of cancer cells are often dependent on the aberrant activation of key intracellular signaling pathways. Phenothiazines have been shown to interfere with these cascades.

PI3K/AKT/mTOR Pathway: This is a critical survival pathway that is hyperactivated in many cancers, promoting cell growth, proliferation, and resistance to therapy. mdpi.comnih.gov The pathway involves a cascade of kinases, where PI3K activates AKT, which in turn activates mTOR. nih.govmdpi.com Some studies on natural products and other small molecules show that inhibition of this pathway is a key anticancer strategy. mdpi.comnih.gov While direct inhibition by phenothiazines is an area of ongoing research, their ability to induce apoptosis suggests a potential downstream modulation of this pro-survival pathway.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another crucial signaling route that translates extracellular signals into cellular responses like proliferation, differentiation, and survival. cellsignal.comwikipedia.orgwikipedia.org Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers. nih.gov The pathway's components are key targets for cancer therapy. nih.gov The ability of phenothiazines to influence cell cycle and induce cell death suggests a potential intersection with this pathway, although the precise mechanisms of interaction for most derivatives remain to be fully elucidated.

Specific Enzyme Inhibition Studies (e.g., Histone Deacetylase 6 (HDAC6), Farnesyltransferase (FTase), Cholinesterases)

The therapeutic potential of compounds based on the phenothiazine scaffold, such as this compound, is underpinned by their ability to interact with and inhibit various key enzymes involved in disease pathology.

Histone Deacetylase 6 (HDAC6) Inhibition The phenothiazine structure has been identified as a promising "cap group" for the development of potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov HDAC6 is a unique enzyme in the HDAC family; it is primarily located in the cytoplasm and mainly deacetylates non-histone proteins like α-tubulin and the HSP90 chaperone. nih.gov Misregulation of HDAC6 activity is associated with a variety of human diseases, making it a significant therapeutic target. nih.gov Structure-activity relationship studies on phenothiazine-based inhibitors have shown that modifications to the tricyclic core can significantly enhance both potency and selectivity for HDAC6 over other HDAC isoforms. nih.govnih.gov These inhibitors function by binding to the zinc-containing catalytic domain of the HDAC enzyme, which represses its deacetylase activity. mdpi.com For instance, certain phenothiazine derivatives containing a benzhydroxamic acid moiety act as the zinc-binding group and have demonstrated high selectivity. nih.gov The binding mode of these inhibitors has been confirmed through molecular modeling, docking studies, and co-crystallization with the HDAC6 catalytic domain. nih.govnih.gov

Farnesyltransferase (FTase) Inhibition Farnesyltransferase is a crucial enzyme that catalyzes the post-translational modification of proteins, including the Ras family of G-proteins, which are critical for cell signaling and proliferation. nih.gov The farnesylation of Ras is necessary for its attachment to the cell membrane and subsequent signal transduction. nih.gov Because mutations leading to constitutively active Ras proteins are found in about 30% of human cancers, FTase has become a key target for anticancer drug development. nih.gov

Screening of chemical libraries has led to the discovery that phenothiazine derivatives can act as inhibitors of human farnesyltransferase, with potencies in the low micromolar range. nih.gov The proposed mechanism involves the phenothiazine moiety binding to the enzyme, potentially through interactions with zinc (Zn²⁺) or magnesium (Mg²⁺) ions within the FTase active site, thereby blocking its function. nih.gov The development of phenothiazine-cyanochalcones has been explored as a strategy to create dual inhibitors that target both FTase and tubulin polymerization. mdpi.com

Cholinesterase Inhibition Phenothiazine derivatives have been shown to inhibit cholinesterases, particularly butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). tandfonline.commoca.net.ua The inhibition kinetics of these enzymes by phenothiazines can be complex and concentration-dependent. nih.gov At lower concentrations, phenothiazines may act as non-competitive inhibitors, while at higher concentrations, they can form micellar aggregates that lead to a "mixed" type of inhibition. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that the inhibitory activity is determined by the lipophilicity, molecular volume, and electronic energies of the specific derivative. tandfonline.com The proposed interaction mechanism involves the phenothiazine ring engaging in hydrophobic and charge-transfer interactions with a tryptophan residue at the anionic subsite of the enzyme. tandfonline.com S-oxide metabolites of some phenothiazine drugs have been found to be particularly potent and selective inhibitors of AChE. nuph.edu.ua

Table 1: Summary of Enzyme Inhibition by Phenothiazine Derivatives

| Enzyme Target | Mechanism of Inhibition | Key Findings | References |

|---|---|---|---|

| HDAC6 | The phenothiazine core acts as a cap group, with an attached moiety binding to the catalytic zinc ion. | Phenothiazine-based compounds can be highly potent and selective inhibitors of HDAC6. | nih.govnih.gov |

| Farnesyltransferase (FTase) | The phenothiazine scaffold interacts with the enzyme's active site, possibly coordinating with Zn²⁺ or Mg²⁺ ions. | Phenothiazine derivatives have been identified as FTase inhibitors with micromolar potency. | nih.govnih.gov |

| Cholinesterases (AChE, BuChE) | Exhibits concentration-dependent kinetics, ranging from non-competitive to mixed inhibition. Involves hydrophobic and charge-transfer interactions at the enzyme's anionic site. | S-oxide metabolites show high potency. Inhibition is influenced by the compound's lipophilicity and molecular volume. | tandfonline.comnih.govnuph.edu.ua |

Effects on Mitochondrial Respiration and Bioenergetics in Cellular Models

Phenothiazine derivatives can significantly impact mitochondrial function by disrupting energy production pathways. Studies on isolated rat liver mitochondria have shown that these compounds can inhibit ADP-stimulated respiration. nih.gov This effect is attributed to the inhibition of oligomycin-sensitive ATPase, a key component of the ATP synthase complex, thereby disrupting oxidative phosphorylation. nih.govnih.gov This inhibition of ATPase appears to be independent of calmodulin, a calcium-binding protein that other phenothiazine effects are dependent on. nih.gov

Furthermore, phenothiazines can interact with the mitochondrial electron transport chain (ETC). Some derivatives, like methylene (B1212753) blue, can act as alternative electron carriers, facilitating the movement of electrons. news-medical.net This process can sometimes bypass blockages in ETC complexes under pathological conditions. news-medical.net However, other studies indicate that phenothiazines can also directly inhibit components of the respiratory chain. nih.gov By targeting mitochondria, these compounds can decrease the mitochondrial membrane potential, an effect that has been observed in experiments on isolated rat liver mitochondria. mdpi.com The targeted delivery of phenothiazine conjugates to mitochondria using lipophilic cationic fragments has been shown to enhance this effect, leading to a significant decrease and eventual dissipation of the membrane potential. mdpi.comsciforum.net

Investigation of Anti-Angiogenesis Mechanisms (in vitro models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The phenothiazine scaffold has demonstrated anti-angiogenic properties, primarily through the inhibition of key signaling pathways in endothelial cells. nih.gov A central mechanism is the targeting of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGF is a primary signaling protein that triggers angiogenesis. mdpi.com When VEGF binds to VEGFR-2 on endothelial cells, it initiates downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival. nih.govnih.gov

Studies using phenothiazine derivatives, such as thioridazine, have shown that they can inhibit the phosphorylation of VEGFR-2. nih.gov This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway. nih.gov The inhibition of this pathway subsequently suppresses the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels. nih.gov Furthermore, under hypoxic conditions typical of a tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is upregulated, which in turn promotes VEGF expression. nih.gov Phenothiazine treatment has been found to reduce the levels of both HIF-1α and VEGF, providing another layer to its anti-angiogenic mechanism. nih.gov

Mechanistic Studies of Other Biological Activities (e.g., Antioxidant, Anti-Inflammatory, Antiprotozoal)

Antioxidant Mechanism The antioxidant properties of phenothiazines are rooted in the chemical nature of the tricyclic scaffold, which is an effective electron donor. wikipedia.org The sulfur and nitrogen heteroatoms within the ring system can be oxidized, allowing the molecule to neutralize free radicals and reactive oxygen species (ROS). brieflands.com This ability to scavenge radicals can be influenced by the specific functional groups attached to the phenothiazine core, which can enhance its antiradical properties. brieflands.com

Anti-Inflammatory Mechanism The phenothiazine nucleus is known to inhibit regulatory enzymes that contribute to inflammatory diseases. brieflands.com The anti-inflammatory mechanisms of action for various compounds often involve the inhibition of cyclooxygenase (COX) enzymes, which catalyze the synthesis of pro-inflammatory prostanoids. brieflands.com Additionally, phenothiazines can modulate key signaling pathways involved in the inflammatory response. brieflands.com

Antiprotozoal Mechanism While phenothiazine derivatives have been reported to possess antiprotozoal activity, the specific and detailed molecular mechanisms of this action are not as extensively characterized in the scientific literature as their other biological effects.

Pre-clinical Animal Model Studies for Mechanistic Elucidation (Excluding Efficacy/Toxicity/Dose)

Investigation of Biochemical and Cellular Mechanisms in Animal Systems

Pre-clinical animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, have been utilized to elucidate the in vivo mechanisms of phenothiazine derivatives. nih.gov In studies with an orally administered phenothiazine compound, A4, suppression of tumor growth in a Ca922 xenograft model was observed. nih.gov Mechanistic investigation revealed that the compound regulated the phosphorylation and expression of multiple molecular targets within the tumor tissue, including key proteins in signaling pathways such as Akt, p38, and ERK. nih.gov Furthermore, the compound was shown to induce autophagy in the cancer cells, as evidenced by the increased expression of autophagy biomarkers LC3B-II and Atg5. nih.gov These findings from animal systems confirm that phenothiazines can modulate the same critical cell signaling pathways in vivo as they do in vitro, providing a biochemical basis for their observed effects on tumor growth. nih.gov

Pharmacodynamic Studies in Animal Models to Understand Target Engagement

Pharmacodynamic studies in animal models are crucial for confirming that a drug engages with its intended molecular target in a living system. For the phenothiazine class, such studies have been conducted to validate their mechanism of action against infectious agents. For example, phenothiazines are predicted to target the respiratory chain component type II NADH:quinone oxidoreductase (Ndh) in Mycobacterium tuberculosis. nih.gov Pharmacodynamic profiling in relevant models demonstrated a positive correlation between the inhibition of recombinant Ndh and the killing of the bacteria. nih.gov Time-kill studies revealed the compounds to be bactericidal, and isobole analyses showed antagonism with isoniazid, which is indicative of a perturbation of the intracellular NADH/NAD⁺ balance, further supporting that Ndh is the molecular target. nih.gov These types of studies provide essential in vivo validation of target engagement and help to confirm the mechanism of action hypothesized from in vitro data. nih.gov

Use of Genetically Modified Animal Models for Pathway Validation

Following a comprehensive review of available scientific literature, no preclinical investigations utilizing genetically modified animal models for the specific pathway validation of this compound were identified. Research focusing on the mechanistic pharmacology of this particular phenothiazine derivative in transgenic or knockout animal models appears to be absent from the public domain.

Therefore, no detailed research findings or data tables related to this specific area of study can be provided.

Future Research Trajectories and Interdisciplinary Outlook for Acylated Phenothiazines

Exploration of 2-Acetyl-10-propionyl-10H-phenothiazine as a Chemical Probe

The unique photophysical properties inherent to the phenothiazine (B1677639) core make its derivatives attractive candidates for development as chemical probes. Phenothiazines are known for their electron-rich nature and non-planar "butterfly" conformation, which can suppress intermolecular fluorescence quenching. These characteristics are foundational for designing fluorescent probes that can detect various analytes with high sensitivity and selectivity.

Future research could focus on leveraging the specific structural features of this compound to create targeted chemical probes. The acetyl and propionyl groups can be further functionalized to introduce specific recognition moieties for detecting biologically significant species such as reactive oxygen species (ROS), metal ions, enzymes, or hydrogen sulfide. For instance, a probe based on this scaffold could be designed to undergo a specific reaction with an analyte, leading to a measurable change in its fluorescence emission (a "turn-on" or "turn-off" response). The development of such probes would be invaluable for studying cellular processes, diagnosing diseases, and monitoring environmental contaminants.

Table 1: Potential Analytes for Phenothiazine-Based Fluorescent Probes

| Analyte Category | Specific Examples | Potential Application |

|---|---|---|

| Ions | Cu²⁺, Hg²⁺, F⁻ | Environmental monitoring, bioimaging |

| Reactive Species | ROS/RSS (e.g., H₂S) | Studying oxidative stress, food safety |

| Biomolecules | Enzymes, Glutathione (GSH) | Disease diagnostics, cellular imaging |

| Small Molecules | Hydrazine | Environmental and workplace safety |

Integration of Artificial Intelligence and Machine Learning in Phenothiazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. In the context of phenothiazine research, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data for various phenothiazine derivatives to predict their biological activities, pharmacokinetic profiles, and potential toxicities. This would allow for the in silico screening of vast virtual libraries of acylated phenothiazines, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new phenothiazine structures with desired properties. By providing the models with specific target criteria (e.g., high affinity for a particular receptor, specific optoelectronic properties), novel acylated phenothiazines like this compound can be optimized or used as a seed structure for generating new molecular entities.

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for complex molecules. By analyzing known chemical reactions, these platforms can propose reaction pathways, predict yields, and identify potential challenges, thereby accelerating the synthesis of diverse libraries of acylated phenothiazines.

The application of AI and ML promises to significantly reduce the time and cost associated with discovering and developing new phenothiazine-based compounds for both medicinal and material science applications.

Novel Synthetic Methodologies for Diversifying Acylated Phenothiazine Libraries

The exploration of the full potential of acylated phenothiazines hinges on the ability to create a wide variety of structurally diverse analogues. While traditional methods like Friedel-Crafts acylation have been effective, modern synthetic chemistry offers more efficient, controlled, and environmentally friendly alternatives.

Future research will likely focus on advanced methodologies such as:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. A telescoped flow synthesis has been demonstrated for the derivatization of the phenothiazine core, indicating the feasibility of this technology for producing acylated variants efficiently.

Catalytic Methods: The use of advanced catalytic systems, such as transition-metal catalysts, can enable more precise and selective functionalization of the phenothiazine scaffold. These methods can facilitate reactions that are difficult or impossible to achieve with traditional reagents.

Green Chemistry Approaches: Employing greener solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and designing atom-economical reactions are crucial for the sustainable development of new chemical entities. Research into solid-phase synthesis could also streamline the creation of phenothiazine libraries by simplifying purification steps.

These modern synthetic strategies will be instrumental in generating large and diverse libraries of acylated phenothiazines, which are essential for comprehensive structure-activity relationship (SAR) studies and the discovery of novel compounds with optimized properties.

Development of Advanced Bioanalytical Techniques for Mechanistic Studies

Understanding the precise mechanism of action of bioactive compounds is fundamental to drug development. For acylated phenothiazines, advanced bioanalytical techniques are required to elucidate their interactions with biological targets and their fate within complex biological systems. While standard methods like thin-layer chromatography (TLC) have been used for qualitative analysis, more sophisticated techniques are needed for detailed mechanistic insights.

Key bioanalytical approaches for future research include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is the cornerstone of modern bioanalysis, offering high sensitivity and selectivity for quantifying drugs and their metabolites in biological matrices like plasma, urine, and tissues. High-resolution mass spectrometry can help identify metabolic pathways and pinpoint sites of biotransformation on the this compound molecule.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS provides an alternative separation mechanism to LC and can be particularly useful for analyzing polar or charged metabolites that are challenging to retain on conventional LC columns.

Advanced Imaging Techniques: Techniques like mass spectrometry imaging (MSI) can visualize the distribution of a parent drug and its metabolites within tissue sections, providing critical information about target engagement and off-target accumulation.

These methods will be crucial for conducting detailed pharmacokinetic, pharmacodynamic, and toxicokinetic studies, providing a comprehensive understanding of how acylated phenothiazines behave in vivo.

Non-Medicinal Advanced Material Applications and Optoelectronic Properties

The unique electronic and optical properties of the phenothiazine scaffold have led to its exploration in a range of non-medicinal applications, particularly in the field of materials science. The electron-rich nature of the sulfur and nitrogen atoms makes phenothiazine an excellent electron donor, while its non-planar butterfly structure helps to suppress the formation of aggregates that can quench fluorescence or hinder charge transport. Acyl groups, such as those in this compound, can be used to fine-tune these optoelectronic properties.

Phenothiazine derivatives have been extensively investigated as components of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Phenothiazines are also used in OLEDs, typically as host materials or as components of emitters that exhibit thermally activated delayed fluorescence (TADF). Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity. Oxidized phenothiazine derivatives, in particular, have shown excellent fluorescence and phosphorescence properties. The introduction of acetyl and propionyl groups can modify the electronic structure, potentially leading to materials with tailored emission colors and improved quantum efficiencies for next-generation displays and lighting.

Table 2: Role of Phenothiazine Derivatives in Optoelectronic Devices

| Device | Role of Phenothiazine | Key Properties |

|---|---|---|

| DSSC | Electron Donor in Sensitizer Dye | Strong electron-donating ability, broad absorption, suppression of aggregation |

| OLED | Host Material, TADF Emitter | High thermal stability, good hole-transport properties, tunable emission |

The ability of phenothiazine to act as a radical scavenger makes it highly effective as an industrial additive.

Polymerization Inhibitors: The industrial production and storage of reactive monomers like acrylic acid and styrene (B11656) are susceptible to unwanted, often exothermic, polymerization. Phenothiazine is a highly effective high-temperature inhibitor that functions by trapping radical species that initiate polymerization. It is valued for its ability to function even in low-oxygen environments. Acylated derivatives could offer modified solubility or stability profiles, potentially leading to improved performance as inhibitors in specific monomer systems.

Antioxidants: The same radical-scavenging mechanism allows phenothiazines to function as potent antioxidants. They are used to prevent the oxidative degradation of materials such as synthetic lubricants and engine oils, thereby extending their service life. The antioxidant activity of phenothiazine derivatives can be modulated by substituents on the tricyclic ring system. Research into derivatives like this compound could lead to the development of new antioxidants with enhanced stability or solubility in non-polar media like lubricants.

Multi-target Approaches in Phenothiazine Derivative Design

The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy in drug discovery, particularly for complex multifactorial diseases such as neurodegenerative disorders, psychiatric conditions, and cancer. nih.govresearchgate.net This approach aims to design single chemical entities that can simultaneously modulate multiple biological targets, offering potential advantages over combination therapies, including improved efficacy, a more predictable pharmacokinetic profile, and enhanced patient compliance. nih.gov The phenothiazine scaffold represents a "privileged structure" in this context, as its tricyclic core is known to interact with a wide array of biological targets. nih.govresearchgate.net

Historically, phenothiazine derivatives were developed as antipsychotics targeting dopamine (B1211576) receptors. However, extensive research has revealed their polypharmacology, with activities extending to cholinergic systems, ion channels, and various enzymes. nih.govresearchgate.net This inherent promiscuity makes the phenothiazine nucleus an ideal starting point for the rational design of MTDLs. The strategic placement of different functional groups on the phenothiazine ring system allows for the fine-tuning of its activity profile, enabling the simultaneous engagement of distinct targets relevant to a specific disease pathology.

A key area of interest is the dual inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—and other targets implicated in Alzheimer's disease. rsc.orgnih.gov For instance, the design of phenothiazine-based chalcones has yielded compounds with potent, dual inhibitory activity against both AChE and monoamine oxidases (MAOs), enzymes involved in the degradation of neurotransmitters. researchgate.net Similarly, other phenothiazine derivatives have been synthesized to act as multi-targeting agents for Alzheimer's by addressing cholinergic, amyloid, and oxidative stress pathways. rsc.org

In oncology, the multi-target approach for phenothiazine derivatives is being explored to overcome multi-drug resistance (MDR) and enhance cytotoxic effects. researchgate.net Phenothiazines have been shown to inhibit efflux pumps like P-glycoprotein, modulate MAP kinase and Wnt signaling pathways, and induce apoptosis. nih.gov Research has focused on creating novel derivatives that combine these anticancer mechanisms. For example, studies have successfully synthesized phenothiazines that exhibit both cytotoxic effects on liver cancer cells and modulate cholinesterase activity, a target also implicated in some cancers. nih.govacs.org

The specific compound This compound exemplifies the structural template for such multi-target design. The acylation at two distinct positions—the acetyl group at the C2 position of the aromatic ring and the propionyl group at the N10 position of the central thiazine (B8601807) ring—is critical for modulating its biological activity. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the phenothiazine nucleus critically affect biological action. cutm.ac.in

N10-Acyl Group: The propionyl group at the N10 position significantly influences the molecule's lipophilicity and steric properties, which in turn affects its ability to cross cell membranes and interact with target proteins. This modification is a departure from the classic alkylamine side-chain seen in many neuroleptic phenothiazines, suggesting a shift in target priorities. cutm.ac.indrugbank.com

C2-Acetyl Group: The electron-withdrawing acetyl group at the C2 position is known to enhance the potency for certain targets. cutm.ac.in Its presence can direct the binding orientation of the molecule within a target's active site and is a key feature in many biologically active phenothiazines.

A hypothetical multi-target strategy for a compound like this compound could involve designing it to simultaneously inhibit enzymes like protein kinase C, which phenothiazines are known to affect, and a secondary target such as a cholinesterase or a specific cancer-related kinase. nih.govnih.gov The combination of the N10-propionyl and C2-acetyl substituents provides a unique electronic and steric profile that can be optimized for dual-target occupancy.